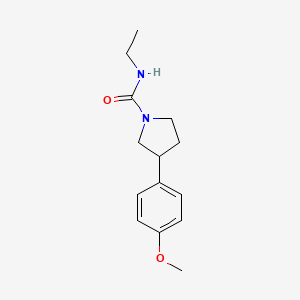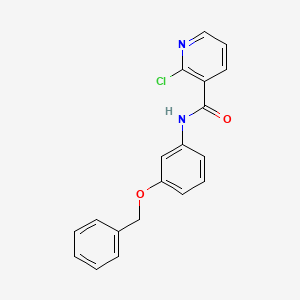
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide, referred to as CPMPC, is a synthetic organic compound that has been studied for its potential applications in scientific research. CPMPC is a member of the phenylpyridine family, which is composed of compounds containing a phenyl group attached to a pyridine ring. CPMPC is a derivative of pyridine, which is an aromatic heterocyclic organic compound consisting of a six-membered ring of five carbon atoms and one nitrogen atom. CPMPC has been used in a variety of research applications due to its unique properties, including its ability to act as a ligand for metal ions, its ability to interact with proteins, and its potential as an enzyme inhibitor.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-cyanopyridine with 3-phenylmethoxyaniline, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions.
Starting Materials
2-chloro-3-cyanopyridine, 3-phenylmethoxyaniline, Sodium methoxide, Hydrochloric acid, Sodium hydroxide, Acetic anhydride, Acetic acid, Ethanol, Wate
Reaction
Step 1: 2-chloro-3-cyanopyridine is reacted with 3-phenylmethoxyaniline in the presence of sodium methoxide to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carbonitrile., Step 2: The resulting intermediate is then hydrolyzed with hydrochloric acid to form 2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide., Step 3: The product is then purified by recrystallization from ethanol and water mixture., Step 4: The final product is obtained by acetylation of the amide group with acetic anhydride in the presence of acetic acid and sodium hydroxide.
Applications De Recherche Scientifique
CPMPC has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for metal ions, such as zinc, copper, and nickel, and as a binder for proteins. It has also been used as an enzyme inhibitor, as a substrate for enzymes, and as a catalyst for organic reactions. CPMPC has been used in the study of the structure and function of proteins, as well as in the study of the metabolism of drugs and other compounds.
Mécanisme D'action
CPMPC has a number of effects on proteins and other biological molecules. It can bind to proteins and act as an inhibitor, preventing the protein from performing its normal function. It can also act as a substrate, allowing the protein to catalyze a reaction. CPMPC can also bind to metal ions and act as a ligand, allowing the metal ions to bind to proteins and other molecules.
Effets Biochimiques Et Physiologiques
CPMPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, CPMPC has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are hormones that regulate inflammation and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
CPMPC has a number of advantages for use in laboratory experiments. It is highly soluble in water and other solvents, allowing for easy manipulation and storage. It is also relatively stable, making it suitable for long-term storage. Additionally, CPMPC is relatively inexpensive and readily available, making it an attractive choice for use in laboratory experiments.
One limitation of CPMPC is its toxicity. It has been shown to be toxic to humans and animals, and it should be handled with care. Additionally, CPMPC is not very soluble in organic solvents, making it more difficult to manipulate and store.
Orientations Futures
CPMPC has a number of potential future applications. It could be used as a drug target, as an enzyme inhibitor, or as a substrate for enzymes. It could also be used to study the structure and function of proteins, as well as the metabolism of drugs and other compounds. Additionally, CPMPC could be used as a ligand for metal ions, such as zinc, copper, and nickel. Finally, CPMPC could be used to study the biochemical and physiological effects of drugs and other compounds.
Propriétés
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-18-17(10-5-11-21-18)19(23)22-15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCSYWUBVASGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylmethoxyphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

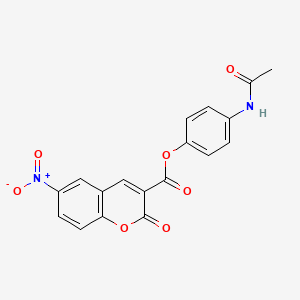

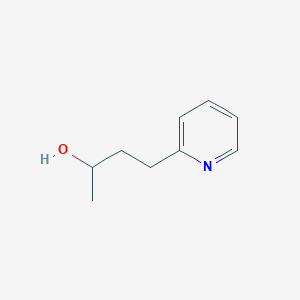
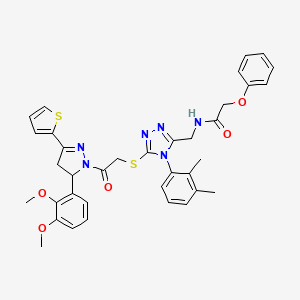
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2384436.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)
![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2384438.png)
![N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384440.png)
![ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2384441.png)
![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2384442.png)
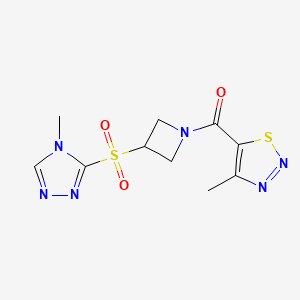

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2384446.png)
